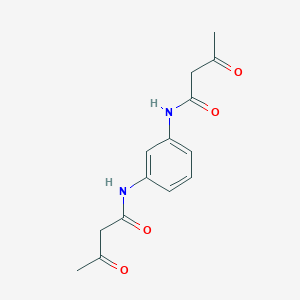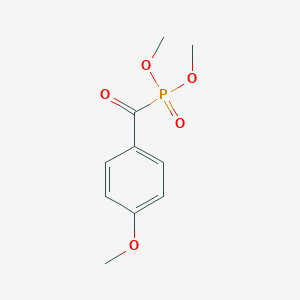
Dimethoxyphosphoryl-(4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethoxyphosphoryl-(4-methoxyphenyl)methanone, commonly known as DIMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIMP is a white crystalline powder with a molecular formula of C10H13O5P and a molecular weight of 252.18 g/mol.
科学研究应用
DIMP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DIMP has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, DIMP has been shown to have insecticidal properties and can be used as a pesticide. In material science, DIMP has been used as a precursor for the synthesis of various organic compounds and polymers.
作用机制
The mechanism of action of DIMP is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. In particular, DIMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2, DIMP can reduce inflammation and pain.
生化和生理效应
DIMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DIMP can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). DIMP has also been shown to reduce inflammation and pain in animal models of inflammation. Additionally, DIMP has been shown to have insecticidal properties and can be used as a pesticide.
实验室实验的优点和局限性
One of the main advantages of DIMP is its relatively simple and cost-effective synthesis method. Additionally, DIMP has been extensively studied and has shown promising results in various research applications. However, one of the limitations of DIMP is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of DIMP is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for the study of DIMP. One potential direction is the development of DIMP-based drug delivery systems for the treatment of various diseases. Another direction is the study of the insecticidal properties of DIMP and its potential use as a pesticide. Additionally, further research is needed to fully understand the mechanism of action of DIMP and its effects on various enzymes and proteins. Overall, DIMP has shown promising results in various research applications, and further studies are needed to fully explore its potential.
合成方法
DIMP can be synthesized through a multistep reaction process that involves the condensation of dimethyl phosphite and 4-methoxybenzaldehyde followed by oxidation with hydrogen peroxide. The reaction yields DIMP as a white solid with a purity of over 95%. The synthesis method of DIMP is relatively simple and cost-effective, making it a popular choice for various research applications.
属性
IUPAC Name |
dimethoxyphosphoryl-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O5P/c1-13-9-6-4-8(5-7-9)10(11)16(12,14-2)15-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYKVIUTXZKDQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)P(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305192 |
Source


|
| Record name | Dimethyl (4-methoxybenzoyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxyphosphoryl-(4-methoxyphenyl)methanone | |
CAS RN |
10570-48-6 |
Source


|
| Record name | NSC169641 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl (4-methoxybenzoyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

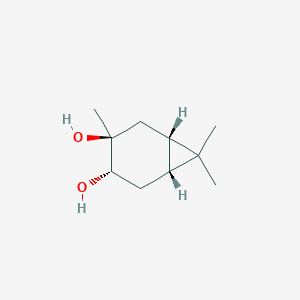

![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)
![Dibenzo[de,st]pentacene](/img/structure/B82999.png)
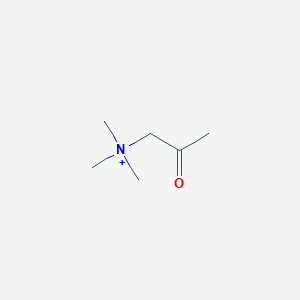
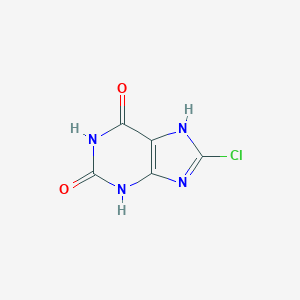
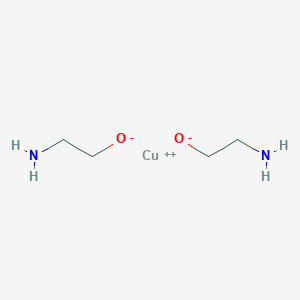

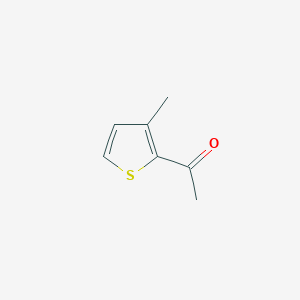

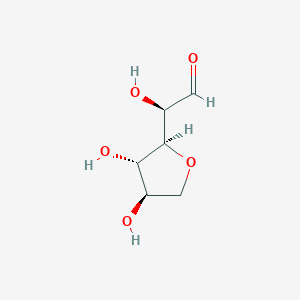
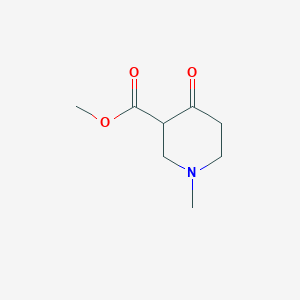
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
